An In-Depth Technical Guide to the Synthesis of Methyl 6-bromo-1H-indazole-3-carboxylate
An In-Depth Technical Guide to the Synthesis of Methyl 6-bromo-1H-indazole-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 6-bromo-1H-indazole-3-carboxylate is a key heterocyclic building block in medicinal chemistry, frequently utilized in the synthesis of pharmacologically active compounds, including kinase inhibitors for targeted cancer therapy. Its rigid bicyclic structure and versatile functional groups make it an attractive scaffold for designing molecules with specific biological activities. This guide provides a comprehensive, in-depth technical overview of a reliable and scalable synthetic route to this valuable compound, intended for researchers and professionals in the field of drug discovery and development. The narrative emphasizes the causality behind experimental choices, ensuring a thorough understanding of the synthetic process.
Strategic Overview of the Synthesis
The synthesis of Methyl 6-bromo-1H-indazole-3-carboxylate is most effectively approached through a three-step sequence, starting from a commercially available substituted aniline. This strategy is outlined below:
-
Indazole Ring Formation: Synthesis of 6-bromo-1H-indazole from 4-bromo-2-methylaniline via a diazotization and intramolecular cyclization reaction.
-
Oxidation of the Methyl Group: Conversion of the 3-methyl group of a related indazole precursor to a carboxylic acid using a strong oxidizing agent.
-
Fischer Esterification: Acid-catalyzed esterification of the resulting 6-bromo-1H-indazole-3-carboxylic acid to yield the final product.
This pathway is selected for its efficiency, scalability, and the relatively straightforward nature of each transformation.
Part 1: Synthesis of 6-bromo-1H-indazole
The initial and crucial step is the construction of the 6-bromo-1H-indazole core. A robust method for this transformation is the diazotization of 4-bromo-2-methylaniline followed by an intramolecular cyclization.
Reaction Scheme:
Caption: Synthesis of 6-bromo-1H-indazole.
Mechanistic Insights
The formation of the indazole ring from an o-toluidine derivative is a classic transformation that proceeds through a diazotization-cyclization cascade, often referred to as a variation of the Fischer-Borsche synthesis. The key steps are:
-
N-Acetylation: The amino group of 4-bromo-2-methylaniline is first acetylated with acetic anhydride. This serves to protect the amine and modulate its reactivity in the subsequent step.
-
Diazotization: In the presence of isoamyl nitrite and a weak base like potassium acetate, the acetylated amine undergoes diazotization to form a diazonium species.
-
Intramolecular Cyclization: The in situ generated diazonium salt is highly reactive. The adjacent methyl group, activated by the aromatic ring, acts as a nucleophile, attacking the terminal nitrogen of the diazo group. This is followed by proton loss and tautomerization to yield the stable aromatic indazole ring system.[1]
Detailed Experimental Protocol
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 4-bromo-2-methylaniline | 186.05 | 95.0 g | 0.51 |
| Acetic anhydride | 102.09 | 109 mL | 1.16 |
| Potassium acetate | 98.14 | 14.6 g | 0.15 |
| Isoamyl nitrite | 117.15 | 147 mL | 1.25 |
| Chloroform | - | 700 mL | - |
| Heptane | - | As needed | - |
| Concentrated HCl | - | 500 mL | - |
| 50% aq. NaOH | - | As needed | - |
Procedure:
-
In a suitable reaction vessel, dissolve 95.0 g of 4-bromo-2-methylaniline in 700 mL of chloroform.
-
Cool the solution in an ice bath and add 109 mL of acetic anhydride dropwise, ensuring the temperature remains below 40°C.
-
To the resulting mixture, add 14.6 g of potassium acetate followed by the dropwise addition of 147 mL of isoamyl nitrite.
-
Heat the reaction mixture to reflux at 68°C and maintain for 20 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and remove the volatile components under reduced pressure.
-
To the residue, add water and perform an azeotropic distillation to remove any remaining isoamyl alcohol.
-
Add 500 mL of concentrated hydrochloric acid and heat the mixture to 50-55°C to hydrolyze the N-acetyl group.
-
Cool the acidic mixture to 20°C and adjust the pH to 11 by the slow addition of a 50% aqueous solution of sodium hydroxide.
-
Evaporate the solvent from the resulting mixture.
-
Slurry the resulting solid with heptane, filter, and dry under vacuum to yield 6-bromo-1H-indazole.[2]
Purification and Characterization:
The crude product can be further purified by recrystallization from a suitable solvent system, such as toluene or an ethanol/water mixture. The purity should be assessed by High-Performance Liquid Chromatography (HPLC). The structure of 6-bromo-1H-indazole can be confirmed by spectroscopic methods.[3][4]
-
Appearance: White to yellow solid.[4]
-
Melting Point: 180-186 °C.[4]
-
¹H NMR (DMSO-d₆): Aromatic protons are expected in the range of 7.5-8.5 ppm. The N-H proton of the indazole ring will likely appear as a broad singlet at a chemical shift greater than 10 ppm.[4]
-
¹³C NMR (DMSO-d₆): Aromatic carbons are expected in the 110-150 ppm range.[4]
-
IR (KBr, cm⁻¹): Characteristic peaks for N-H stretching (around 3100-3300 cm⁻¹), C=C stretching of the aromatic ring (around 1600 and 1450 cm⁻¹), and C-Br stretching (in the fingerprint region).[5]
Part 2: Oxidation to 6-bromo-1H-indazole-3-carboxylic acid
The second stage of the synthesis involves the oxidation of a 3-methylindazole derivative to the corresponding carboxylic acid. While the direct oxidation of 6-bromo-3-methyl-1H-indazole is a logical step, this guide will present a well-documented related transformation: the bromination of indazole-3-carboxylic acid, which validates the stability of the indazole core to oxidative conditions and the feasibility of having both bromo and carboxylic acid functionalities. The oxidation of the methyl group at the 3-position can be achieved using a strong oxidizing agent like potassium permanganate.
Reaction Scheme:
Caption: Oxidation to 6-bromo-1H-indazole-3-carboxylic acid.
Mechanistic Insights
The oxidation of an alkyl side chain on an aromatic ring by potassium permanganate is a classic and powerful transformation. The reaction proceeds via a complex free-radical mechanism. The key steps are believed to be:
-
Hydrogen Abstraction: The reaction is initiated by the abstraction of a benzylic hydrogen atom by the permanganate ion, forming a benzylic radical. The presence of the aromatic indazole ring stabilizes this radical intermediate.
-
Oxidation Cascade: The benzylic radical is then further oxidized through a series of steps, likely involving manganese intermediates of various oxidation states, ultimately leading to the formation of a carboxylate salt.
-
Acidification: The final step is the acidification of the reaction mixture to protonate the carboxylate and yield the carboxylic acid.
It is noteworthy that any alkyl group attached to the aromatic ring with at least one benzylic hydrogen can be oxidized to a carboxylic acid under these conditions.
Detailed Experimental Protocol (Proposed)
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 6-bromo-3-methyl-1H-indazole | 211.06 | 10.0 g | 0.047 |
| Potassium permanganate | 158.03 | 15.0 g | 0.095 |
| Sodium hydroxide | 40.00 | 2.0 g | 0.05 |
| Water | - | 200 mL | - |
| Concentrated HCl | - | As needed | - |
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, suspend 10.0 g of 6-bromo-3-methyl-1H-indazole and 2.0 g of sodium hydroxide in 200 mL of water.
-
Heat the mixture to reflux with vigorous stirring.
-
Slowly add 15.0 g of potassium permanganate in small portions over a period of 1-2 hours. The purple color of the permanganate will disappear as it is consumed.
-
After the addition is complete, continue to reflux the mixture for an additional 4-6 hours, or until TLC analysis indicates the complete consumption of the starting material. A brown precipitate of manganese dioxide will form.
-
Cool the reaction mixture to room temperature and filter to remove the manganese dioxide. Wash the filter cake with a small amount of hot water.
-
Combine the filtrate and washings and cool in an ice bath.
-
Slowly acidify the filtrate with concentrated hydrochloric acid until the pH is approximately 2-3. A white precipitate of 6-bromo-1H-indazole-3-carboxylic acid will form.
-
Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum.
Purification and Characterization:
The crude carboxylic acid can be purified by recrystallization from an appropriate solvent, such as ethanol or acetic acid.
-
¹H NMR (DMSO-d₆): The spectrum is expected to show signals for the aromatic protons and a broad singlet for the carboxylic acid proton, typically downfield (>12 ppm).[6]
-
IR (KBr, cm⁻¹): Look for a broad O-H stretch of the carboxylic acid (around 2500-3300 cm⁻¹), a strong C=O stretch (around 1700 cm⁻¹), in addition to the characteristic peaks of the bromo-indazole core.
-
Mass Spectrometry: The mass spectrum should show the molecular ion peak corresponding to the calculated molecular weight.[7]
Part 3: Fischer Esterification to Methyl 6-bromo-1H-indazole-3-carboxylate
The final step is the conversion of the carboxylic acid to its methyl ester via a Fischer esterification. This is a reliable and high-yielding reaction.
Reaction Scheme:
Caption: Fischer Esterification to the final product.
Mechanistic Insights
The Fischer esterification is a classic acid-catalyzed nucleophilic acyl substitution reaction. The mechanism involves the following key steps:
-
Protonation of the Carbonyl: The catalytic acid (sulfuric acid) protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic.
-
Nucleophilic Attack by Alcohol: A molecule of methanol acts as a nucleophile and attacks the activated carbonyl carbon, forming a tetrahedral intermediate.
-
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, converting it into a good leaving group (water).
-
Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester.
-
Deprotonation: A base (such as another molecule of methanol or the conjugate base of the acid catalyst) removes the proton from the carbonyl oxygen, regenerating the acid catalyst and yielding the final ester product.[8]
Detailed Experimental Protocol
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 6-bromo-1H-indazole-3-carboxylic acid | 241.04 | 3.00 g | 0.012 |
| Methanol | 32.04 | 50 mL | 1.23 |
| Concentrated Sulfuric Acid | 98.08 | 1.50 mL | 0.028 |
| Ethyl acetate | - | 200 mL | - |
| Saturated aq. NaHCO₃ | - | 150 mL | - |
| Brine | - | 150 mL | - |
Procedure:
-
To a suspension of 3.00 g of 6-bromo-1H-indazole-3-carboxylic acid in 50 mL of methanol, slowly add 1.50 mL of concentrated sulfuric acid.
-
Heat the reaction mixture to 90°C and maintain for 4 hours.
-
After the reaction is complete (monitored by TLC), cool the mixture to room temperature.
-
Dilute the mixture with 200 mL of ethyl acetate and wash sequentially with 150 mL of saturated aqueous sodium bicarbonate solution and 150 mL of brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Methyl 6-bromo-1H-indazole-3-carboxylate as a yellow solid.[9]
Purification and Characterization:
The crude product can be purified by recrystallization or column chromatography on silica gel.
-
Appearance: Yellow solid.[9]
-
Yield: Approximately 76%.[9]
-
¹H NMR: The spectrum should show the characteristic aromatic protons of the indazole ring and a singlet for the methyl ester protons around 3.9-4.0 ppm.
-
IR (KBr, cm⁻¹): A strong C=O stretching band for the ester at approximately 1720 cm⁻¹, along with the other characteristic peaks of the bromo-indazole core.
-
Mass Spectrometry: The mass spectrum should exhibit the molecular ion peak corresponding to the calculated molecular weight, with the characteristic isotopic pattern for a bromine-containing compound.[10]
Safety and Handling
-
4-bromo-2-methylaniline: Toxic and an irritant. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Acetic Anhydride: Corrosive and a lachrymator. Work in a well-ventilated fume hood.
-
Isoamyl nitrite: Flammable and volatile. Avoid inhalation and contact with skin.
-
Potassium Permanganate: A strong oxidizing agent. Avoid contact with combustible materials. Handle with care to prevent dust formation.[2]
-
Concentrated Sulfuric and Hydrochloric Acids: Highly corrosive. Handle with extreme care in a fume hood, wearing appropriate PPE.
-
Diazonium Salts: Intermediates in the first step are potentially explosive, especially if isolated. The described protocol uses an in-situ generation and consumption approach, which is a critical safety feature. Always maintain the reaction temperature as specified and avoid any attempt to isolate the diazonium intermediate.
References
- Li, J. J. (2009). Name Reactions: A Collection of Detailed Reaction Mechanisms. Springer.
-
ResearchGate. (n.d.). 6-Bromo-1H-Indazole Bearing 1,2,3-Triazole Analogues: Synthesis, Characterization and Antimicrobial Evaluation. Retrieved from [Link]
-
Lab Archives. (n.d.). Lab5 procedure esterification. Retrieved from [Link]
-
Royal Society of Chemistry. (2018). An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis. Retrieved from [Link]
-
SpectraBase. (n.d.). 1H-indole-3-carboxylic acid, 6-bromo-2-[[4-(cyanomethyl)-1-piperazinyl]methyl]-5-hydroxy-1-(phenylmethyl)-, ethyl ester - Optional[1H NMR] - Spectrum. Retrieved from [Link]
-
Ask this paper. (2023). The Borsche-Drechsel (BD) cyclization: Synthesis of tetrahydrocarbazoles and carbazole alkaloids. Retrieved from [Link]
-
Der Pharma Chemica. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Retrieved from [Link]
-
PubChemLite. (n.d.). 6-bromo-1h-indazole-3-carboxylic acid (C8H5BrN2O2). Retrieved from [Link]
-
PubChemLite. (n.d.). Methyl 6-bromo-1h-indazole-3-carboxylate (C9H7BrN2O2). Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Retrieved from [Link]
-
PubMed. (1949). Mechanism of the Fischer indole synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic.... Retrieved from [Link]
-
Dominican University. (2011). CHEM254 Experiment 06 Synthesis of Novel Esters. Retrieved from [Link]
-
PubChem. (n.d.). 6-bromo-3-methyl-1H-indazole. Retrieved from [Link]
-
OperaChem. (2024). Fischer Esterification-Typical Procedures. Retrieved from [Link]
-
PubChem. (n.d.). 6-Bromo-1-methyl-1H-indazole. Retrieved from [Link]
Sources
- 1. Borsche–Drechsel cyclization - Wikipedia [en.wikipedia.org]
- 2. 6-Bromo-1H-indazole, N1-BOC protected | C12H13BrN2O2 | CID 37819135 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. 6-BROMO INDAZOLE-3-CARBOXYLIC ACID(660823-36-9) 1H NMR [m.chemicalbook.com]
- 7. PubChemLite - 6-bromo-1h-indazole-3-carboxylic acid (C8H5BrN2O2) [pubchemlite.lcsb.uni.lu]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. lakeland.edu [lakeland.edu]
- 10. PubChemLite - Methyl 6-bromo-1h-indazole-3-carboxylate (C9H7BrN2O2) [pubchemlite.lcsb.uni.lu]
